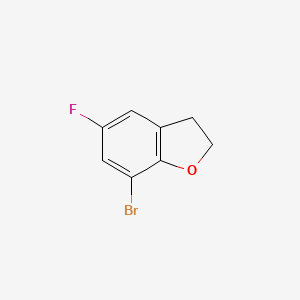

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

Description

Historical Context and Significance of the Benzofuran (B130515) Scaffold

The benzofuran ring system has been a subject of chemical investigation for over a century. nih.gov Its derivatives are widespread in nature, found in a variety of plant species where they contribute to the plant's defense mechanisms and physiological processes. nih.gov This natural abundance has long inspired chemists to explore their synthesis and properties.

The significance of the benzofuran scaffold is profoundly demonstrated by its incorporation into a multitude of pharmaceutical agents. nih.gov Compounds containing this moiety have been developed for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The rigid, planar structure of the benzofuran ring provides an excellent framework for the spatial presentation of functional groups, allowing for precise interactions with biological targets like enzymes and receptors.

Overview of Halogenated Benzofuran Derivatives in Chemical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the benzofuran scaffold dramatically influences the compound's physicochemical properties. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

In chemical research, particularly in the realm of drug discovery, halogenated benzofurans are of great interest. The presence of halogens can lead to enhanced biological activity. For instance, bromine and fluorine atoms can alter the electronic distribution of the molecule and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. nih.gov Researchers actively synthesize and evaluate libraries of halogenated benzofuran derivatives to explore structure-activity relationships (SAR), aiming to identify compounds with optimized therapeutic potential. researchgate.net

Structural Elucidation and Naming Conventions for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

The compound at the heart of this article is This compound . Let's break down its structure and name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govqmul.ac.uk

1-Benzofuran : This is the core heterocyclic system, indicating a benzene (B151609) ring fused to a furan (B31954) ring.

2,3-dihydro : This prefix signifies that the double bond between positions 2 and 3 of the furan ring is saturated, meaning it has been reduced to a single bond. This is the key distinction of a dihydrobenzofuran from a benzofuran.

5-fluoro : A fluorine atom is attached to the 5th position of the benzofuran ring system.

7-Bromo : A bromine atom is attached to the 7th position of the benzofuran ring system.

The numbering of the benzofuran ring system starts from the oxygen atom as position 1 and proceeds around the furan ring first.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is scarce in publicly available literature, we can predict some of its properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents |

These properties are estimations and would require experimental verification.

Research Scope and Objectives for Advanced Studies of the Compound

While "this compound" is not widely documented in current scientific literature, its structure suggests several potential avenues for future research. As a halogenated dihydrobenzofuran, it represents an interesting candidate for screening in various biological assays.

Key Research Objectives could include:

Novel Synthesis Development : Devising efficient and stereoselective synthetic routes to produce this compound and its analogues. This would be a foundational step for any further investigation.

Biological Activity Screening : Evaluating the compound for potential therapeutic activities, such as anticancer, antibacterial, or antifungal properties, given the known bioactivities of related compounds.

Intermediate in Complex Synthesis : Utilizing this compound as a building block for the synthesis of more complex molecules, such as natural product analogues or novel pharmaceutical agents.

Materials Science Applications : Investigating its potential use in the development of new organic materials, where the presence of halogens can influence electronic properties.

The exploration of compounds like this compound is essential for the advancement of chemical and pharmaceutical sciences. Each new derivative, even those that are currently understudied, holds the potential to unlock new scientific understanding and applications.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTDRJZBYRHXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432609-54-5 | |

| Record name | 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 5 Fluoro 2,3 Dihydro 1 Benzofuran

Chemical Transformations Involving the Dihydrofuran Ring

The 2,3-dihydro-1-benzofuran core, while relatively stable, possesses sites of reactivity that can be exploited under specific conditions. The reactivity is centered around the ether linkage and the aliphatic carbon atoms of the five-membered ring.

Oxidation and Reduction Pathways

The dihydrofuran ring of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is generally resistant to mild oxidizing and reducing agents due to its saturated nature and the stability of the cyclic ether. However, specific transformations can be envisaged under more forcing conditions.

Oxidation: The benzylic C-H bonds at the C2 position are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of a lactone or other oxidized products, though such reactions would likely compete with oxidation of the aromatic ring or other side reactions. Selective oxidation often requires specialized reagents that can target benzylic positions.

Reduction: The dihydrofuran ring is already in a reduced state compared to its aromatic counterpart, benzofuran (B130515). Further reduction would necessitate cleavage of the C-O bonds, a process that typically requires harsh conditions such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents like lithium aluminum hydride. Such reactions are often non-selective and could lead to the opening of the heterocyclic ring.

Ring-Opening and Rearrangement Reactions

The ether linkage within the dihydrofuran ring is generally stable but can be cleaved under strongly acidic conditions, often involving Lewis acids or protic acids like HBr or HI. This would result in the formation of a substituted 2-(2-haloethyl)phenol derivative. The stability of the five-membered ring means that rearrangement reactions are not common and would require significant energetic input or specific catalytic pathways to proceed.

Reactivity at the Halogenated Aromatic Moiety

The benzene (B151609) portion of the molecule is substituted with a bromine atom, a fluorine atom, and an activating alkoxy group (the dihydrofuran ether linkage). This substitution pattern dictates the reactivity and regioselectivity of reactions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a highly electronegative fluorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. mdpi.com

| Nucleophile | Potential Product at C5 | Reaction Type |

|---|---|---|

| RO⁻ (Alkoxide) | 7-Bromo-5-alkoxy-2,3-dihydro-1-benzofuran | Etherification |

| R₂NH (Amine) | N-substituted-7-bromo-2,3-dihydro-1-benzofuran-5-amine | Amination |

| RS⁻ (Thiolate) | 7-Bromo-5-(alkylthio)-2,3-dihydro-1-benzofuran | Thioetherification |

| CN⁻ (Cyanide) | 7-Bromo-2,3-dihydro-1-benzofuran-5-carbonitrile | Cyanation |

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. youtube.com The outcome of this reaction is governed by the directing effects of the existing substituents.

Alkoxy Group (-OR): The ether oxygen of the dihydrofuran ring is a powerful activating group and is ortho, para-directing.

Fluorine (-F): A halogen, which is deactivating but ortho, para-directing.

Bromine (-Br): A halogen, which is also deactivating and ortho, para-directing.

The powerfully activating alkoxy group dominates the directing effects. The positions ortho to the ether are C7 (blocked by bromine) and C2 (part of the furan (B31954) ring). The position para to the ether is C4. Therefore, electrophilic substitution is strongly directed to the C4 position. The C6 position is also available, but substitution at C4 is electronically favored due to the strong para-directing effect of the ether oxygen.

Common EAS reactions include:

Nitration: (with HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (with Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce another halogen atom.

Sulfonation: (with fuming H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: (with R-Cl/AlCl₃ or R(CO)Cl/AlCl₃) to introduce an alkyl or acyl group.

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

The carbon-bromine bond at the C7 position is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The compound serves as an excellent aryl bromide substrate for various palladium-catalyzed reactions. researchgate.net

Notable coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and introducing new aryl or vinyl groups at the C7 position. mdpi.commdpi.comtcichemicals.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. nih.govacs.org It allows for the synthesis of a wide range of N-arylated 2,3-dihydro-1-benzofurans, which are valuable structures in medicinal chemistry. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C bond and introduce an alkynyl substituent. researchgate.net

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst.

The utility of these reactions is summarized in the interactive data table below.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type at C7 |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst + Base | C-C | 7-Aryl/Vinyl-5-fluoro-2,3-dihydro-1-benzofuran |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst + Base | C-N | 7-(Amino)-5-fluoro-2,3-dihydro-1-benzofuran |

| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst + Base | C-C (sp) | 7-(Alkynyl)-5-fluoro-2,3-dihydro-1-benzofuran |

| Heck | Alkene | Pd(0) catalyst + Base | C-C (sp²) | 7-(Alkenyl)-5-fluoro-2,3-dihydro-1-benzofuran |

| Stille | R-Sn(R')₃ | Pd(0) catalyst | C-C | 7-Aryl/Vinyl-5-fluoro-2,3-dihydro-1-benzofuran |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the C(sp²)-Br bond of this compound is an ideal electrophilic partner for such transformations.

The Suzuki-Miyaura reaction enables the coupling of the aryl bromide with a variety of organoboron compounds. dntb.gov.uamdpi.com This reaction is highly valued for its mild conditions and tolerance of diverse functional groups. dntb.gov.ua For the this compound substrate, coupling with an arylboronic acid would yield a 7-aryl-5-fluoro-2,3-dihydro-1-benzofuran derivative. The electron-withdrawing nature of the fluorine atom can influence the reactivity, often facilitating the initial oxidative addition step which is frequently rate-determining. fiveable.me

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, proceeding with excellent trans selectivity. organic-chemistry.org Reacting this compound with an alkene like an acrylate (B77674) ester would introduce a vinyl group at the C7 position. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.govlibretexts.org

Below is a table of representative conditions for Suzuki-Miyaura and Heck reactions based on analogous aryl halide substrates.

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd Nanoparticles on Graphene | K₂CO₃ | Ethanol (B145695)/H₂O | >95% |

| Suzuki-Miyaura | 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) Complex | K₂CO₃ | Ethanol/H₂O | Good to Excellent |

| Heck | Iodobenzene | n-Butyl acrylate | CN-Palladacycle | NaOAc | DMF | High |

| Heck | 2-Bromo-6-methoxynaphthalene | Ethylene | Pd/C | - | - | Industrial Scale |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methods for forming new bonds at the aryl bromide position. These transformations are particularly useful for constructing C-N, C-O, and C-S bonds.

For instance, copper-catalyzed coupling with ammonia (B1221849) or amines (a variation of the Ullmann condensation or Buchwald-Hartwig amination) could be employed to introduce an amino group at the C7 position of the dihydrobenzofuran ring. rsc.org Studies have shown that copper(I) catalysts can effectively couple a range of aryl halides, including electron-deficient aryl chlorides and bromides, with aqueous ammonia without the need for expensive ligands or inert atmospheres. rsc.org Similarly, coupling with thiols or their salts can lead to the formation of aryl sulfides. A notable application is the copper-catalyzed trifluoromethylthiolation of aryl bromides and iodides, which proceeds using CuBr as the catalyst. nih.gov The presence of a directing group can facilitate these transformations, although they can also proceed on simple aryl halide systems. nih.govrsc.org

Photocatalytic Protocols for Benzofuran Dearomatization and Functionalization

Visible-light photocatalysis has emerged as a powerful strategy for organic synthesis, enabling unique transformations under mild conditions. osi.lv While this compound is already a dearomatized system, photocatalytic methods are highly relevant for its synthesis from benzofuran precursors and for the functionalization of related aromatic systems. nih.gov

A prime example is the dearomatizing 2,3-fluoroaroylation of benzofurans, which utilizes a cooperative system of N-heterocyclic carbene (NHC) and photoredox catalysis. nih.gov In this process, an aroyl fluoride (B91410) acts as a bifunctional reagent, incorporating both an aroyl group and a fluoride atom across the 2,3-double bond of a benzofuran. nih.govresearchgate.net This reaction proceeds via a radical/radical cation cross-coupling mechanism, generating highly functionalized 2,3-dihydrobenzofuran (B1216630) scaffolds that are prevalent in biologically active molecules. nih.gov The reaction exhibits a broad substrate scope and high functional group compatibility. nih.gov

Radical Reactions and Cascade Methodologies

The carbon-bromine bond in this compound can serve as a precursor for generating an aryl radical, which can then participate in a variety of subsequent reactions.

Recent studies have shown that diazaphospholenes can catalyze radical additions of aryl halides under visible light irradiation, using silanes as a terminal reductant. researchgate.net This approach can be used for radical cyclizations, including dearomative cyclizations. researchgate.net Applying this to a suitably substituted derivative of the title compound could enable the formation of new ring systems.

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecular architectures. acs.org A reaction initiated at the C-Br bond could trigger a cascade process. For example, a Suzuki coupling could be followed by an intramolecular cyclization if the coupled partner contains a suitable reactive group. nih.gov Such sequences leverage the initial C-Br functionalization to build molecular complexity rapidly. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these transformations.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is widely accepted to involve three main steps: numberanalytics.comnumberanalytics.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. numberanalytics.com

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. numberanalytics.com

The Heck reaction follows a similar cycle, but instead of transmetalation, it involves olefin coordination and insertion into the Pd-C bond, followed by β-hydride elimination to release the product. libretexts.org

Photocatalytic Dearomatization: The dearomatizing fluoroaroylation of benzofurans operates through a dual catalytic cycle. nih.gov Upon visible light irradiation, the photocatalyst (e.g., an Iridium complex) becomes excited and oxidizes the benzofuran to its radical cation via single-electron transfer (SET). researchgate.net Simultaneously, an NHC catalyst activates the aroyl fluoride, which is then reduced by the photocatalyst to form a ketyl radical. The key step is the cross-coupling of the benzofuran radical cation with the neutral ketyl radical, leading to a dearomatized and difunctionalized dihydrobenzofuran product. nih.gov

Copper-Catalyzed Fluorination: Mechanistic studies of copper-catalyzed fluorination of aryl bromides suggest a Cu(I)/Cu(III) catalytic cycle. The process is thought to involve the oxidative addition of the aryl bromide to the Cu(I) center, followed by fluorination to form a Cu(III)-F intermediate. The final C-F bond is formed through reductive elimination. rsc.org

Kinetic studies and computational modeling, such as Density Functional Theory (DFT), provide deep insights into reaction pathways and transition states. physchemres.orgresearchgate.net

For palladium-catalyzed cross-couplings, kinetic investigations have confirmed that oxidative addition is often the rate-limiting step. researchgate.netresearchgate.net The electronic properties of the aryl halide play a critical role; electron-withdrawing groups, like the fluorine atom in the title compound, generally accelerate this step. fiveable.me Kinetic modeling of Heck reactions has shown that the resting state of the catalyst can be the oxidative addition product, and the reaction rate can have a non-first-order dependence on the catalyst concentration due to the formation of dimeric palladium species. researchgate.net

DFT studies on benzofuran derivatives help in understanding their electronic structure, reactivity, and interaction energies. physchemres.orgresearchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack and model the energy barriers for different reaction pathways. For photocatalytic reactions, these models can help elucidate the thermodynamics of single-electron transfer steps and the stability of radical intermediates, guiding the rational design of more efficient catalytic systems. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 5 Fluoro 2,3 Dihydro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the aliphatic protons on the dihydrofuran ring (at positions 2 and 3) are expected to appear as triplets in the upfield region of the spectrum, typically between 3.0 and 5.0 ppm, due to coupling with each other. The aromatic protons, influenced by the electron-withdrawing effects of the bromine and fluorine atoms, would resonate further downfield.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of the dihydrofuran ring (C2 and C3) would appear in the aliphatic region, while the six carbons of the benzene (B151609) ring would be found in the aromatic region (typically 110-160 ppm). The carbon atoms directly bonded to the electronegative oxygen, bromine, and fluorine atoms will exhibit characteristic chemical shifts. For instance, the carbon attached to the oxygen (C7a) will be significantly downfield, as will the carbons bearing the halogen substituents (C5 and C7).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~4.6 (t, J = 8.8 Hz) | ~72 |

| 3 | ~3.2 (t, J = 8.8 Hz) | ~30 |

| 4 | ~6.9 (dd, J ≈ 9.0, 2.5 Hz) | ~115 |

| 6 | ~7.1 (d, J ≈ 2.5 Hz) | ~112 |

| 3a | - | ~120 |

| 5 | - | ~158 (d, ¹JCF ≈ 240 Hz) |

| 7 | - | ~105 (d, ³JCF ≈ 5 Hz) |

| 7a | - | ~155 |

Note: Data is predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

Fluorine-¹⁹ (¹⁹F) NMR for Fluorinated Benzofurans

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. uni.lu The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) can be observed, providing valuable information for structural confirmation. The magnitude of these coupling constants, particularly the large one-bond C-F coupling (¹JCF) and smaller multi-bond couplings, are characteristic and aid in the definitive assignment of the fluorine's position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of the protons at C2 and C3 would be expected, confirming their adjacent relationship in the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms. For example, the triplet at ~4.6 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~72 ppm in the ¹³C spectrum, assigning them to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the protons on the dihydrofuran ring and the substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing insights into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100-1200 | C-F stretch | Aryl fluoride (B91410) |

| ~550-650 | C-Br stretch | Aryl bromide |

The presence of a strong band around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretching, a key feature of the benzofuran (B130515) core. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic protons are also readily identifiable. The vibrations associated with the carbon-halogen bonds (C-F and C-Br) are typically found in the lower frequency "fingerprint" region of the spectrum.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum. The C-Br bond, being more polarizable than C-F, is also expected to show a distinct Raman signal. Comparing the FT-IR and FT-Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound, with the chemical formula C₈H₆BrFO, HRMS is crucial for confirming its composition. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

The theoretical monoisotopic mass and the expected m/z values for various adducts can be calculated and are presented below. These values serve as the benchmark for experimental HRMS analysis.

Table 1: Predicted HRMS Data for C₈H₆BrFO

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₈H₆⁷⁹BrFO]⁺ | 215.9613 |

| [M+H]⁺ | [C₈H₇⁷⁹BrFO]⁺ | 216.9691 |

| [M+Na]⁺ | [C₈H₆⁷⁹BrFONa]⁺ | 238.9511 |

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the analysis of complex mixtures. These methods first separate the components of a sample chromatographically before introducing them into the mass spectrometer for detection and identification.

A typical LC-MS/MS method for a compound like this compound would involve separation on a C18 column using a gradient elution with solvents like acetonitrile (B52724) and water, often with additives such as formic acid to facilitate ionization. tsu.edu The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, would provide high sensitivity and selectivity. researchgate.net

While a specific experimental fragmentation pattern for this exact compound is not publicly detailed, a general pattern can be predicted based on its structure. Electron ionization (EI) in GC-MS would likely induce characteristic fragmentation pathways, including:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺.

Retro-Diels-Alder (RDA) Reaction: Cleavage of the dihydrofuran ring, a common pathway for such heterocyclic systems.

Loss of HBr: Elimination of a hydrogen atom and the bromine atom.

Benzylic Cleavage: Fission of the bond adjacent to the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of related halogenated benzofuran derivatives provides valuable insight into the type of data obtained. nih.govnih.gov These studies show that the benzofuran unit is typically planar, and the packing of molecules in the crystal lattice is stabilized by various intermolecular interactions, such as hydrogen bonds or π–π stacking. nih.govresearchgate.net

The table below presents crystallographic data for related brominated benzofuran structures, illustrating the detailed structural information that can be obtained from such an analysis.

Table 2: Illustrative Crystallographic Data for Related Brominated Benzofuran Compounds

| Parameter | 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran nih.gov | 5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran nih.gov |

|---|---|---|

| Chemical Formula | C₁₆H₁₂BrFO₂S | C₁₆H₁₂BrFO₃S |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.6696 (1) | 8.0789 (1) |

| b (Å) | 8.6308 (1) | 9.2754 (2) |

| c (Å) | 12.3225 (2) | 11.3555 (2) |

| α (°) | 96.084 (1) | 71.283 (1) |

| β (°) | 91.510 (1) | 72.645 (1) |

| γ (°) | 113.609 (1) | 70.042 (1) |

| Volume (ų) | 741.08 (2) | 740.30 (2) |

| Z | 2 | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. The dihydrofuran portion of the molecule is saturated and does not participate in the π-conjugated system, distinguishing its spectrum from that of fully aromatic benzofurans. researchgate.net

Advanced Analytical Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC)

Purity assessment is a critical aspect of chemical analysis, often performed using High-Performance Liquid Chromatography (HPLC) with UV or MS detection. For isomeric analysis, the applicability of specific techniques depends on the nature of the isomers.

The molecule this compound is achiral and therefore does not have enantiomers. Consequently, chiral HPLC is not required for its analysis. However, chiral HPLC would become an essential technique for the separation and analysis of chiral derivatives, such as (this compound-2-yl)methanol, which possesses a stereocenter at the C2 position. chemrio.com

For such a chiral derivative, a method using a chiral stationary phase (CSP) would be developed to resolve the enantiomers. nih.gov Cellulose-based CSPs are commonly used for this purpose. The separation could be performed under normal-phase conditions (e.g., using a mobile phase of n-hexane and 2-propanol) or reversed-phase conditions (e.g., water and acetonitrile). nih.gov The goal would be to achieve baseline separation (Resolution, Rₛ > 1.5), allowing for the quantification and isolation of each individual enantiomer.

Theoretical and Computational Chemistry Studies on 7 Bromo 5 Fluoro 2,3 Dihydro 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules at the atomic level. These methods would be invaluable in elucidating the characteristics of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can gain insights into the molecule's shape and steric properties.

Furthermore, DFT can provide a detailed picture of the electronic structure. This includes the distribution of electrons within the molecule, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface. These electronic properties are crucial for understanding the molecule's reactivity and potential interactions with other molecules.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of various molecular properties. For this compound, these methods could be employed to calculate properties such as dipole moment, polarizability, and vibrational frequencies with a high degree of confidence. Such accurate data is essential for spectroscopic characterization and for benchmarking the results of less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a non-planar dihydrofuran ring, MD simulations would be particularly useful for exploring its conformational landscape. By simulating the molecule's motion, it is possible to identify the different shapes (conformers) it can adopt and the energy barriers between them.

MD simulations can also provide insights into how this compound interacts with other molecules, including solvent molecules or biological macromolecules. This information is critical for understanding its behavior in different environments and its potential biological activity.

Topological Analyses of Electron Density and Bonding

Topological analyses of the electron density provide a rigorous way to characterize chemical bonding and non-covalent interactions within a molecule. These methods go beyond the simple picture of atoms connected by lines and offer a more nuanced understanding of chemical structure.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. An ELF analysis of this compound would reveal the locations of covalent bonds, lone pairs of electrons on the oxygen, fluorine, and bromine atoms, and the delocalized π-system of the benzene (B151609) ring. This provides a chemically intuitive picture of the electron distribution.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization. It provides a clear distinction between bonding and non-bonding regions of electron density. Applying LOL analysis to this compound would offer complementary insights into its bonding patterns and electronic structure, further refining the understanding gained from other computational methods.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a chemist's perspective on bonding and intermolecular interactions. For a molecule like this compound, an NBO analysis would provide detailed insights into the delocalization of electron density arising from orbital interactions.

The analysis would focus on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions, is calculated using second-order perturbation theory and provides a quantitative measure of the strength of these delocalization effects.

For this compound, key interactions would likely involve the lone pairs of the oxygen, fluorine, and bromine atoms acting as donors, and the antibonding orbitals of adjacent bonds acting as acceptors. For instance, interactions between the oxygen lone pair (n_O) and the antibonding C-O or C-C orbitals (σ*) within the dihydrofuran ring would be of interest. Similarly, the influence of the electron-withdrawing bromine and fluorine atoms on the electronic structure of the benzofuran (B130515) core could be quantified by examining the relevant donor-acceptor interactions.

A hypothetical data table from an NBO analysis might look like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | σ(C2-C3) | Value |

| LP (O1) | σ(C7a-C2) | Value |

| LP (F) | σ(C4-C5) | Value |

| LP (Br) | σ(C6-C7) | Value |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

This analysis would also provide information on the hybridization of the atomic orbitals, which would be crucial for understanding the bonding and geometry of the molecule.

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that are invaluable for predicting the reactive behavior of molecules. For this compound, these descriptors would help in identifying the most probable sites for electrophilic and nucleophilic attack.

The Fukui function identifies regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. Specifically:

f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) indicates the susceptibility to radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict the most likely sites for chemical reactions. It would be expected that the electron-withdrawing nature of the bromine and fluorine atoms would influence the electrophilicity and nucleophilicity of the aromatic ring, while the oxygen atom in the dihydrofuran ring would likely be a primary site for electrophilic attack.

A hypothetical data table of condensed Fukui functions might be presented as follows:

| Atom | f+ | f- | f0 |

| C4 | Value | Value | Value |

| C5 | Value | Value | Value |

| C6 | Value | Value | Value |

| C7 | Value | Value | Value |

| O1 | Value | Value | Value |

Note: These values are for illustrative purposes and require computational calculation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgfiveable.melongdom.org

For a class of compounds including this compound, a QSAR study would aim to develop a mathematical model that predicts a specific biological activity (e.g., enzyme inhibition, receptor binding) based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Similarly, a QSPR study could predict properties like boiling point, solubility, or toxicity.

The development of a robust QSAR/QSPR model for benzofuran derivatives could significantly aid in the rational design of new compounds with enhanced activity or desired properties, reducing the need for extensive experimental synthesis and testing. researchgate.netderpharmachemica.comnih.gov

Understanding how a molecule like this compound interacts with biological macromolecules is crucial for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score) and the specific intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

The presence of bromine and fluorine atoms in the molecule is particularly interesting in this context, as they can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. nih.gov Computational modeling would allow for the visualization and quantification of these interactions, providing valuable information for the optimization of the molecule's binding affinity and selectivity.

A hypothetical data table summarizing docking results could include:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Name | Value | Residue 1, Residue 2, ... |

Note: This data is hypothetical and would be the output of a molecular docking simulation.

Computational Investigation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions and for designing more efficient catalytic processes. For this compound, computational studies could be employed to investigate its synthesis or its subsequent transformations.

By calculating the potential energy surface for a proposed reaction, computational chemists can identify the transition states and intermediates, and determine the activation energies for each step. This information provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity.

For instance, theoretical studies could be used to explore different catalytic pathways for the synthesis of the dihydrobenzofuran core, comparing the efficiency of various transition metal catalysts. nih.gov Such studies can guide experimental efforts by predicting which catalysts are most likely to be effective. acs.orgnih.gov

Future Research Directions and Perspectives

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of polysubstituted heterocyclic compounds like 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is a primary challenge. Future research will likely focus on developing novel synthetic routes that offer improvements in yield, regioselectivity, and stereoselectivity over classical methods.

Modern synthetic strategies that could be applied or optimized for this target include:

Transition-Metal-Catalyzed Cyclizations: Methods employing catalysts based on palladium, rhodium, copper, or iridium for intramolecular C-H functionalization or cycloadditions are at the forefront of heterocyclic synthesis. nih.govorganic-chemistry.org Research could focus on tailoring these catalytic systems to control the cyclization of appropriately substituted phenol (B47542) precursors, ensuring the precise placement of the bromo and fluoro substituents.

Photocatalysis and Electrosynthesis: Light-mediated mdpi.com and electrochemical methods nih.gov offer green and mild alternatives to traditional synthesis. These techniques could enable the formation of the dihydrobenzofuran core under ambient conditions, potentially improving functional group tolerance and reducing waste.

Asymmetric Synthesis: For applications where chirality is important, the development of enantioselective synthetic methods will be crucial. This could involve the use of chiral catalysts in transition-metal catalysis, organocatalysis, or biocatalysis to produce specific enantiomers of this compound. nih.govrochester.edu

Flow Chemistry: Continuous flow processes can enhance reaction safety, efficiency, and scalability. Adapting multi-step syntheses into a continuous flow setup could streamline the production of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, control over regioselectivity. nih.gov | Catalyst and ligand design for specific substrate activation. |

| Photocatalysis | Mild reaction conditions, sustainable energy source. mdpi.com | Development of photosensitizers for C-O bond formation. |

| Asymmetric Organocatalysis | Metal-free, high enantioselectivity. nih.gov | Design of chiral catalysts for stereocontrolled cyclization. |

| Flow Chemistry | Improved safety, scalability, and automation. | Optimization of reaction parameters in a continuous system. |

Exploration of Novel Functionalization Strategies and Chemical Transformations

The bromine and fluorine atoms on the this compound scaffold are not merely passive substituents; they are versatile synthetic handles for further molecular elaboration. Future research should explore the selective functionalization of these sites to create a diverse library of derivatives.

Key areas for exploration include:

Orthogonal Cross-Coupling Reactions: The differential reactivity of the C-Br and C-F bonds presents an opportunity for selective, stepwise functionalization. The C-Br bond is readily activated by palladium catalysts for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing the introduction of aryl, alkynyl, or amino groups while leaving the C-F bond intact. nih.govresearchgate.net

C-F Bond Activation: While more challenging, the selective activation of the C-F bond, perhaps using nickel-based catalysts, would enable late-stage functionalization at the 5-position. beilstein-journals.orgbeilstein-archives.org This dual reactivity allows for the synthesis of complex molecules with precisely controlled substitution patterns. nih.gov

Transformations of the Dihydrofuran Ring: The 2,3-dihydrofuran (B140613) moiety itself can be a site for chemical modification. Research could investigate dehydrogenation to form the corresponding aromatic benzofuran (B130515), or stereoselective reactions at the C2 and C3 positions to introduce new functional groups.

| Functionalization Target | Reaction Type | Potential Outcome |

| C-Br Bond (Position 7) | Palladium-catalyzed cross-coupling | Introduction of aryl, vinyl, alkynyl, or amino groups. researchgate.net |

| C-F Bond (Position 5) | Nickel-catalyzed cross-coupling | Late-stage introduction of aryl groups. beilstein-journals.org |

| Dihydrofuran Ring | Dehydrogenation/Oxidation | Formation of the fully aromatic 7-bromo-5-fluorobenzofuran. |

| C2/C3 Positions | Ring-opening or substitution | Creation of novel acyclic structures or substituted dihydrofurans. |

Discovery of Advanced Applications in Material Science and Emerging Technologies

The unique combination of a heavy bromine atom and a highly electronegative fluorine atom suggests that this compound could be a valuable building block for advanced materials.

Future research could target its application in:

Organic Electronics: Fluorination is a common strategy to tune the HOMO/LUMO energy levels of organic semiconductors, enhancing their stability and performance in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net The bromine atom can promote intersystem crossing, a key process for developing efficient phosphorescent emitters for OLEDs. researchgate.net

Nonlinear Optical (NLO) Materials: The presence of a bromine atom can help induce an acentric crystal packing arrangement, which is a prerequisite for second-order NLO properties. researchgate.net This makes the scaffold a candidate for materials used in telecommunications and optical computing.

Advanced Polymers: Incorporation of this rigid, halogenated dihydrobenzofuran unit into polymer backbones could lead to materials with enhanced thermal stability, specific refractive indices, and tailored electronic properties for specialized applications.

Deeper Elucidation of Complex Reaction Mechanisms

A fundamental understanding of the mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new ones. Future mechanistic studies should aim to clarify:

The Role of Halogen Substituents: Investigating how the electron-withdrawing nature of fluorine and the steric and electronic effects of bromine influence the reactivity of the aromatic ring towards cyclization precursors and in subsequent functionalization reactions.

Reaction Intermediates: The identification and characterization of key intermediates in both the synthesis and functionalization pathways, such as organometallic species in cross-coupling reactions or radical intermediates in photocatalytic processes.

Regioselectivity Determinants: Understanding the factors that control the regioselectivity of reactions is critical. For example, in electrophilic aromatic substitution, mechanistic studies can reveal why a reaction occurs at a specific position on the benzene (B151609) ring, guiding the synthesis of pure isomers.

Synergistic Integration of Experimental and Computational Approaches

The partnership between experimental synthesis and computational chemistry provides a powerful paradigm for modern chemical research. rsc.orgrsc.org For this compound, this synergy can accelerate discovery and deepen understanding.

Future integrated approaches should involve:

Predictive Modeling: Using quantum mechanics, particularly Density Functional Theory (DFT), to predict key molecular properties such as bond energies, electron density distribution, and HOMO/LUMO levels. cuny.edu This can help forecast the reactivity of different sites on the molecule and guide the selection of appropriate reaction conditions.

Mechanism Simulation: Computational modeling can be used to map out entire reaction pathways, calculate the energy barriers for different steps, and identify transition states. cuny.edu This insight is invaluable for explaining experimentally observed outcomes and for designing more efficient synthetic routes.

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR chemical shifts) can aid in the structural confirmation of newly synthesized compounds, especially in complex reaction mixtures where multiple isomers may be present.

Potential for Developing New Research Tools and Chemical Probes

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in many biologically active compounds. nih.govnih.gov The unique features of this compound make it an attractive starting point for the development of specialized chemical tools.

Potential avenues of research include:

Chemical Probes for Bioimaging: The bromine atom serves as a convenient attachment point for fluorescent dyes or other reporter tags via cross-coupling reactions. This would allow for the creation of probes to visualize biological targets or processes.

¹⁹F NMR Probes: The fluorine atom provides a sensitive handle for ¹⁹F NMR spectroscopy. This technique is increasingly used in drug discovery and chemical biology to study protein-ligand interactions and monitor biological events in a clean spectroscopic window, free from background signals.

Scaffolds for Fragment-Based Drug Discovery: As a rigid, three-dimensional core, this molecule could serve as a fragment for screening against biological targets. The bromine and fluorine atoms provide vectors for growing the fragment into more potent lead compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation of dihydrobenzofuran precursors. For example, bromination at the 7-position can be achieved using (N-bromosuccinimide) under radical initiation, while fluorination at the 5-position may employ or . Cyclization of substituted phenols via acid-catalyzed Friedel-Crafts alkylation is critical for forming the dihydrobenzofuran core .

- Key Variables : Temperature (e.g., 0–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., vs. ) significantly impact regioselectivity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.